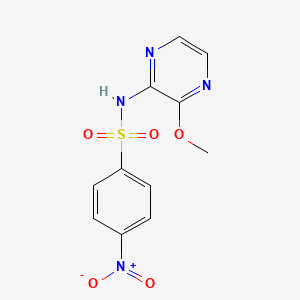

N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O5S/c1-20-11-10(12-6-7-13-11)14-21(18,19)9-4-2-8(3-5-9)15(16)17/h2-7H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFIMBINHVKTZCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 2-nitrobenzenesulfonamide with Bromomethyl Derivatives (Adapted from General Procedure B)

One effective method involves the alkylation of 2-nitrobenzenesulfonamide with bromomethyl derivatives of pyrazine compounds:

-

- Bromomethyl derivative of 3-methoxypyrazine (2.1 equivalents)

- 2-nitrobenzenesulfonamide (1 equivalent)

- Potassium carbonate (2.5 equivalents)

- Solvent: Dimethylformamide (DMF), 0.1 M concentration

- Temperature: Heated to 60 °C and stirred for several hours

-

- The bromomethyl pyrazine derivative and potassium carbonate are stirred in DMF.

- 2-nitrobenzenesulfonamide is added in one portion.

- The reaction mixture is heated to 60 °C and stirred until completion (monitored by TLC).

- After cooling, the reaction mixture is poured into saturated sodium bicarbonate solution.

- The product is extracted with ethyl acetate, washed multiple times with bicarbonate solution, dried over sodium sulfate, and concentrated under reduced pressure.

Sulfonamide Variation via Direct Coupling (Adapted from TP 1 Procedure)

Another approach involves direct coupling of sulfonamide with aldehydes or amines under acidic or catalytic conditions:

-

- Sulfonamide (1 equivalent)

- Appropriate amine or aldehyde (1.2 equivalents)

- Acid catalyst such as 2,6-dimethylpyridine or camphorsulfonic acid (5 mol%)

- Solvent: Tetrahydrofuran (THF)

- Temperature: 120 °C for 24 hours

-

- The sulfonamide, amine or aldehyde, acid catalyst, and solvent are combined in a sealed tube.

- The mixture is stirred at elevated temperature for 24 hours.

- After cooling, the reaction mixture is diluted with ethyl acetate and filtered through celite and silica gel.

- The filtrate is concentrated and purified by flash chromatography.

Analytical and Purification Techniques

- Thin Layer Chromatography (TLC): Used to monitor reaction progress, employing silica gel plates visualized by UV light or staining agents.

- Column Chromatography: Flash chromatography with solvent gradients (e.g., n-hexane/ethyl acetate) is employed to purify the crude product.

- NMR Spectroscopy: ^1H and ^13C NMR confirm the structure and purity of the synthesized compound.

- Melting Point Determination: Used to verify compound identity and purity.

- Mass Spectrometry and Elemental Analysis: Additional characterization methods to confirm molecular weight and composition.

Stock Solution Preparation (For Biological or Analytical Use)

For applications requiring solution preparation of this compound, stock solutions are prepared in DMSO or other solvents with precise molarity calculations:

| Stock Solution Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |

|---|---|---|---|

| 1 mM | 3.2228 mL | 16.114 mL | 32.2279 mL |

| 5 mM | 0.6446 mL | 3.2228 mL | 6.4456 mL |

| 10 mM | 0.3223 mL | 1.6114 mL | 3.2228 mL |

- Preparation involves dissolving the weighed compound in the calculated volume of solvent to achieve the desired molarity.

- For in vivo formulations, sequential addition of solvents such as PEG300, Tween 80, and water is recommended to maintain solution clarity.

Summary Table of Preparation Methods

Research Findings and Notes

- The alkylation method using bromomethyl derivatives and sulfonamides in the presence of base (K2CO3) in DMF is a robust and widely used approach for synthesizing sulfonamide derivatives with heterocyclic amines.

- Direct coupling methods under acidic catalysis provide an alternative route that can be adapted for various sulfonamide derivatives, allowing modulation of reaction conditions to optimize yields.

- Purification by flash chromatography and thorough characterization by NMR and other analytical methods ensure high purity of the final product.

- Stock solution preparation data is critical for reproducibility in biological testing and formulation development, emphasizing solvent compatibility and solution stability.

This detailed overview consolidates authoritative synthetic protocols and preparation data for this compound, providing a comprehensive resource for researchers and chemists engaged in the synthesis and application of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution.

Major Products

Reduction: The reduction of the nitro group yields N-(3-methoxypyrazin-2-yl)-4-aminobenzenesulfonamide.

Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.

Scientific Research Applications

Biochemical Research

The compound is primarily utilized as an inhibitor in biochemical pathways, particularly in studies involving protein interactions. It has shown effectiveness in inhibiting mixed lineage kinase domain-like protein (MLKL), which is implicated in necroptosis—a form of programmed cell death. By preventing MLKL activation, this compound aids in understanding cell death mechanisms and related diseases.

Medicinal Chemistry

N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide is being investigated for its therapeutic potential against various diseases. Its role as an enzyme inhibitor suggests applications in treating conditions where enzyme activity contributes to disease progression, such as cancer and inflammatory disorders .

Organic Synthesis

In organic chemistry, this compound serves as a reagent for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, including oxidation and nucleophilic substitution reactions, which can yield derivatives with different biological activities.

Case Study 1: Inhibition of MLKL

A study demonstrated that this compound effectively inhibits MLKL activation in cellular models. This inhibition was linked to reduced necroptosis, highlighting its potential as a therapeutic agent in conditions characterized by excessive cell death.

Case Study 2: Therapeutic Potential

Research has indicated that the compound may have synergistic effects when used alongside existing treatments for diseases like cancer. For instance, combining it with other inhibitors may enhance therapeutic efficacy against resistant tumor types .

Mechanism of Action

The compound exerts its effects by covalently modifying specific cysteine residues on target proteins, thereby inhibiting their function. This mechanism is particularly relevant in the inhibition of mixed lineage kinase domain-like protein (MLKL), which plays a role in necroptosis, a form of programmed cell death. By inhibiting MLKL, N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide can prevent necroptosis and is thus valuable in research on cell death and related diseases .

Comparison with Similar Compounds

Data Tables

Key Findings and Insights

- Structural Influence on Activity : Heterocyclic moieties (e.g., pyrazine, indazole, quinazoline) critically modulate biological activity. The 3-methoxypyrazine group in the target compound balances electronic effects (methoxy electron donation) and steric accessibility .

- Commercial Relevance : Derivatives like NSA and H58631 are commercially available, underscoring their utility in drug discovery and chemical biology .

Biological Activity

N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide, a compound with the CAS number 94625-43-1, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is a sulfonamide derivative that combines a pyrazine moiety with a nitrobenzene sulfonamide structure. Its unique chemical composition suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes such as lactoperoxidase and lipoxygenases, which are involved in inflammatory pathways and cancer progression .

- Antimicrobial Activity : There is evidence suggesting that this compound may exhibit antimicrobial properties by interfering with microbial growth pathways, similar to other pyrazole derivatives .

- Cellular Effects : Preliminary studies indicate that compounds within this class can induce apoptosis in cancer cells through the activation of specific signaling pathways .

Pharmacological Studies

Several studies have investigated the pharmacological applications of this compound:

- Anticancer Activity : Research indicates that this compound may possess anticancer properties, particularly against solid tumors, by inhibiting tumor-associated enzymes .

- Antimicrobial Properties : The compound has been noted for its potential to combat various pathogens, although specific data on its efficacy against particular strains remains limited .

Case Studies

- In Vitro Studies : In laboratory settings, this compound demonstrated significant cytotoxic effects on several cancer cell lines, including MDA-MB-231 (a breast cancer model). The compound's ability to synergize with established chemotherapeutics like doxorubicin was also noted, suggesting a potential for combination therapies .

- Animal Models : Animal studies have shown that administration of this compound resulted in reduced tumor growth in xenograft models. The exact dosage and administration route were critical factors influencing its efficacy and safety profile .

Data Table: Biological Activity Summary

Q & A

Basic: What synthetic methodologies are commonly employed for preparing N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide?

Answer:

The compound is synthesized via nucleophilic substitution between 4-nitrobenzenesulfonyl chloride and 3-methoxypyrazin-2-amine. Key steps include:

- Reaction conditions : Refluxing the reactants in a solvent (e.g., ethanol or dichloromethane) for 15–30 minutes to ensure complete substitution .

- Purification : Post-reaction cooling, precipitation in ice-cold water, and recrystallization from ethanol to remove unreacted starting materials .

- Characterization : Confirmation via melting point analysis, infrared spectroscopy (IR) for sulfonamide S=O and N-H stretches, and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:

- Spectroscopic techniques :

- H/C NMR : Confirm aromatic proton environments (e.g., nitrobenzene protons at δ ~8.3–8.4 ppm) and methoxy group integration (δ ~3.8–4.0 ppm) .

- HRMS : Verify the molecular ion peak (e.g., [M-H] at m/z 326.9956 for a related sulfonamide) .

- Elemental analysis : Ensure stoichiometric consistency of C, H, N, and S .

Advanced: What challenges arise in crystallographic refinement of sulfonamide derivatives like this compound?

Answer:

- Torsional angles and disorder : The sulfonamide S-N bond often exhibits torsional flexibility (e.g., angles ranging from -58° to +61°), requiring restrained refinement in SHELXL to resolve rotational disorder .

- Hydrogen bonding : Use PLATON to validate N–H···O interactions, which form zigzag chains (e.g., H-bond distances ~2.1–2.3 Å) and stabilize crystal packing .

- Data omissions : Reflections with poor agreement (e.g., (-1 0 3)) may be excluded during refinement to improve R-factors .

Advanced: How do substituents on the pyrazine ring influence the biological activity of 4-nitrobenzenesulfonamide derivatives?

Answer:

- Electron-withdrawing groups : The 3-methoxy group on pyrazine enhances solubility and modulates electron density, potentially altering binding to targets like bacterial enzymes or tubulin .

- Structure-activity relationships (SAR) : Comparative studies with analogs (e.g., 3-chloro or 4-methyl substituents) reveal that bulkier groups reduce cellular permeability, while polar groups improve target engagement in antimitotic assays .

- In vitro assays : Evaluate cytotoxicity via MTT assays and microtubule disruption using immunofluorescence microscopy .

Advanced: What computational strategies predict the interaction of this compound with bacterial targets?

Answer:

- Molecular docking : Use AutoDock Vina to model binding to bacterial acetyltransferase (Acps-PPTase) active sites, focusing on sulfonamide oxygen interactions with Mg ions .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds and hydrophobic contacts (e.g., pyrazine ring stacking with Phe residues) .

- QSAR models : Correlate Hammett σ values of substituents with inhibitory potency (IC) to guide derivative design .

Basic: What solvent systems are optimal for growing single crystals of sulfonamide derivatives?

Answer:

- Slow evaporation : Use ethanol or ethanol/water mixtures (1:1 v/v) at room temperature to promote nucleation .

- Diffraction-quality crystals : Ensure low impurity levels (<0.5% by HPLC) and avoid rapid cooling, which induces twinning .

Advanced: How to resolve discrepancies in spectroscopic data during structural elucidation?

Answer:

- Dynamic NMR : For rotameric equilibria (e.g., gauche/anti conformers), acquire variable-temperature H NMR to coalesce split peaks and calculate energy barriers .

- X-ray vs. NMR comparisons : Overlay crystallographic torsion angles with NMR-derived NOE restraints to validate spatial arrangements .

Advanced: What mechanistic insights explain the compound’s potential as an antimitotic agent?

Answer:

- Tubulin binding : Competitive assays with colchicine show disruption of microtubule polymerization, measured via turbidity at 350 nm .

- Apoptosis markers : Western blotting for caspase-3 activation and flow cytometry for G2/M phase arrest confirm mitotic catastrophe .

Basic: What safety precautions are critical when handling 4-nitrobenzenesulfonamide intermediates?

Answer:

- Nitro group hazards : Avoid open flames (decomposition releases NO). Use explosion-proof fume hoods during synthesis .

- Personal protective equipment (PPE) : Nitrile gloves and UV-blocking goggles to prevent skin/eye contact with intermediates .

Advanced: How to optimize synthetic yields for scale-up without compromising purity?

Answer:

- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation, reducing reaction time from 30 to 10 minutes .

- Flow chemistry : Continuous-flow reactors minimize side reactions (e.g., hydrolysis of sulfonyl chloride) and improve reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.